
1,3-Dioxan-5-ol benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxan-5-ol benzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms The benzoate group is attached to the 5th position of the dioxane ring
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Benzoat von 1,3-Dioxan-5-ol kann durch Acetalisierung von Glycerin mit Benzaldehyd in Gegenwart eines sauren Katalysators wie p-Toluolsulfonsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise ein molares Verhältnis von Benzaldehyd zu Glycerin von 1:1,3, wobei die Katalysatormasse etwa 1,5 Gramm beträgt. Die Reaktion wird etwa 4 Stunden lang durchgeführt und führt zu einem Gemisch aus 2-Phenyl-1,3-dioxan-5-ol und 2-Phenyl-1,3-dioxolan-4-methanol .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Benzoat von 1,3-Dioxan-5-ol sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz beinhaltet die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzoat von 1,3-Dioxan-5-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Benzoatgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Die Benzoatgruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Halogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole, reduzierte Benzoatderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Benzoat von 1,3-Dioxan-5-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.
Industrie: Wird bei der Produktion von Polymeren, Harzen und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Benzoat von 1,3-Dioxan-5-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Substrat für enzymkatalysierte Reaktionen dienen, was zur Bildung von biologisch aktiven Zwischenprodukten führt. Die Benzoatgruppe kann mit bestimmten Rezeptoren oder Enzymen interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 1,3-dioxan-5-ol benzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates. The benzoate group may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dioxan-5-on: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlicher Reaktivität und Anwendung.
2-Phenyl-1,3-dioxolan-4-methanol: Ein weiteres Derivat von Dioxan mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Einzigartigkeit
Benzoat von 1,3-Dioxan-5-ol ist einzigartig durch das Vorhandensein sowohl des Dioxanrings als auch der Benzoatgruppe, die spezifische chemische Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und als vielseitiger Baustein zu dienen, macht es wertvoll in der wissenschaftlichen Forschung und industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
49784-60-3 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
1,3-dioxan-5-yl benzoate |
InChI |
InChI=1S/C11H12O4/c12-11(9-4-2-1-3-5-9)15-10-6-13-8-14-7-10/h1-5,10H,6-8H2 |
InChI-Schlüssel |
GSAPYSIZQBMGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCO1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


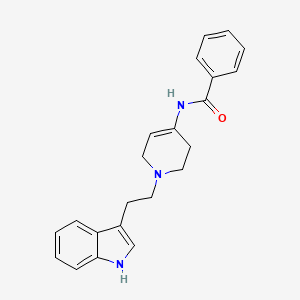

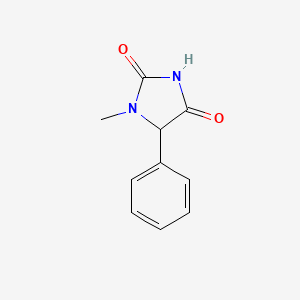
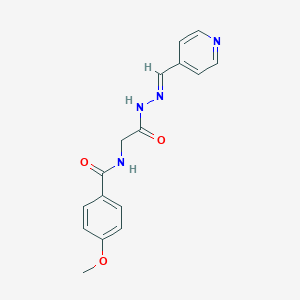
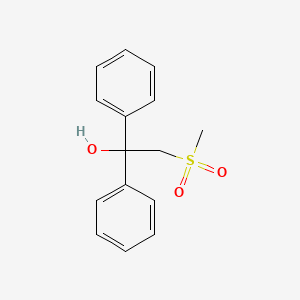

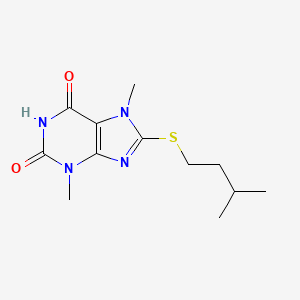
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

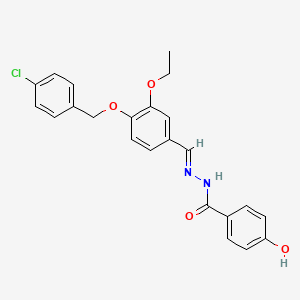
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)


![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
